molecular formula C17H12ClN5O B2791722 5-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 894935-29-6

5-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2791722
CAS No.: 894935-29-6
M. Wt: 337.77
InChI Key: GXJSKGHFSLNMQS-UHFFFAOYSA-N
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Description

5-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H12ClN5O and its molecular weight is 337.77. The purity is usually 95%.
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Biological Activity

The compound 5-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological potentials.

The molecular formula of the compound is C16H14ClN5OC_{16}H_{14}ClN_5O with a molecular weight of 335.77 g/mol. It features a triazole ring fused with an oxadiazole moiety, contributing to its biological activity.

PropertyValue
Molecular Formula C₁₆H₁₄ClN₅O
Molecular Weight 335.77 g/mol
CAS Number 894935-29-6
IUPAC Name This compound

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of specific signaling pathways.

  • Mechanism of Action :
    • The compound targets enzymes such as HDAC (Histone Deacetylase), which play a crucial role in cancer cell proliferation and survival. Inhibition of HDAC can lead to increased acetylation of histones and non-histone proteins, resulting in altered gene expression and induction of apoptosis .
    • Molecular docking studies suggest that the compound interacts favorably with cancer-related proteins, enhancing its potential as an anticancer agent .
  • Case Studies :
    • A study demonstrated that related compounds showed cytotoxic effects against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity . The compound's ability to induce apoptosis was confirmed through flow cytometry assays.

Antimicrobial Activity

The oxadiazole derivatives have also been reported to possess broad-spectrum antimicrobial activity.

  • Types of Activity :
    • Antibacterial: Effective against various bacterial strains including Mycobacterium bovis, showcasing potential for treating tuberculosis .
    • Antifungal: In vitro studies revealed effectiveness against several fungal pathogens.
    • Antiviral: Some derivatives have shown promise in inhibiting viral replication.
  • Research Findings :
    • A systematic review highlighted that compounds containing the oxadiazole ring exhibited significant antimicrobial properties across various studies, leading to their consideration as potential therapeutic agents for infectious diseases .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anticancer Induces apoptosis in cancer cell lines
Antimicrobial Effective against bacteria and fungi
Other Activities Potential anti-inflammatory and analgesic effects

Properties

IUPAC Name

5-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O/c1-11-15(20-22-23(11)14-9-5-8-13(18)10-14)17-19-16(21-24-17)12-6-3-2-4-7-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJSKGHFSLNMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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